{1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanamine
Overview
Description
{1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanamine is a compound that features a thiazole ring, a piperidine ring, and an amine group. Thiazole rings are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The presence of the piperidine ring adds to the compound’s potential pharmacological applications.
Mechanism of Action
Target of Action
Thiazoles are found in many biologically active compounds, such as antimicrobial, antiviral, and antineoplastic drugs . Piperidines are also a common structure in many pharmaceuticals, indicating that they likely interact with a variety of biological targets.
Biochemical Pathways
Without specific information on the compound, it’s difficult to say which biochemical pathways it might affect. Thiazoles are known to be involved in a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Pharmacokinetics
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound might have similar solubility properties, which could affect its absorption, distribution, metabolism, and excretion.
Result of Action
Given the wide range of biological activities associated with thiazoles, it’s possible that the compound could have a variety of effects depending on its specific targets and mode of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanamine typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and pH is common to optimize the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
{1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanamine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, often using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
The reactions often require specific conditions such as controlled temperatures (ranging from -78°C to 150°C) and inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
{1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanamine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a candidate for developing new drugs, particularly for its potential anticancer activities.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and benzothiazole share similar structural features and biological activities.
Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid and 1-benzylpiperidine are structurally related and have comparable pharmacological properties.
Uniqueness
What sets {1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanamine apart is its unique combination of the thiazole and piperidine rings, which may confer a broader spectrum of biological activities and potential therapeutic applications .
Properties
IUPAC Name |
[1-[(2-ethyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3S/c1-2-12-14-11(9-16-12)8-15-5-3-10(7-13)4-6-15/h9-10H,2-8,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDZIMXUZMGTGOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CS1)CN2CCC(CC2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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